molecular formula C15H19N3O6 B12323954 N-Cbz-glycyl-L-glutamine

N-Cbz-glycyl-L-glutamine

Cat. No.: B12323954
M. Wt: 337.33 g/mol
InChI Key: BYMPQNRKDGXXFG-UHFFFAOYSA-N
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Description

N-Cbz-glycyl-L-glutamine, also known as N-carbobenzyloxy-glycyl-L-glutamine, is a dipeptide derivative where the glycine residue is protected by a carbobenzyloxy (Cbz) group. This compound is significant in peptide synthesis and serves as a building block in the preparation of more complex peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-glycyl-L-glutamine typically involves the protection of the glycine residue with a carbobenzyloxy group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods emphasize the use of cost-effective raw materials, efficient reaction conditions, and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

N-Cbz-glycyl-L-glutamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Cbz-glycyl-L-glutamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-glycyl-L-glutamine involves the cleavage of the Cbz protecting group under specific conditions, releasing the active dipeptide glycyl-L-glutamine. This dipeptide can then participate in various biochemical pathways, including protein synthesis and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-glycyl-L-glutamine is unique due to its specific combination of glycine and L-glutamine residues, making it particularly useful in the synthesis of peptides that require these amino acids. Its stability and ease of deprotection also make it a valuable intermediate in peptide synthesis .

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)

InChI Key

BYMPQNRKDGXXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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